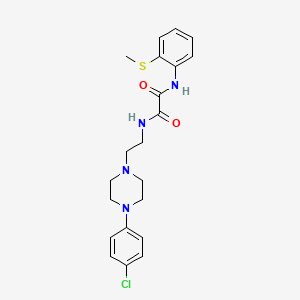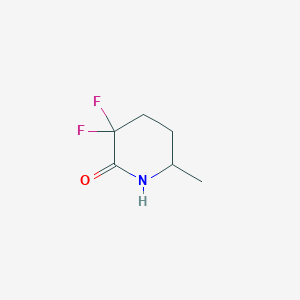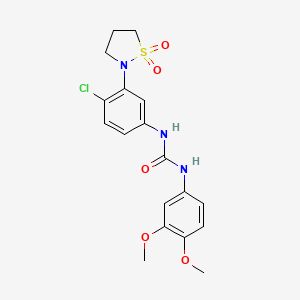
1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(3,4-dimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 1,3-disubstituted ureas involves the introduction of various substituents into the urea molecule. In one study, a series of 1,3-disubstituted ureas with phenyl fragments containing fluorine and/or chlorine substituents were successfully synthesized. The yields of these reactions ranged from 33% to 80%. Notably, 1-isocyanatoadamantane was prepared for the first time through the reaction of diphenylphosphoryl azide with (adamantan-1-yl)carboxylic acid, achieving an 85% yield .
Molecular Structure Analysis
The molecular structure of ureas can be modified to include various substituents, which can lead to different isomeric forms. In the case of reactions involving 4-chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde with monosubstituted ureas, a rearrangement with oxide ion transfer occurs. This reaction results in the formation of cis-(Z)- and trans-(E)-N-(2,4-dioxothiazolidin-5-ylidenemethyl)ureas. The type of isomer formed can be influenced by the solvent used; for instance, cis (Z) isomers are formed in methanol or dimethylformamide, while a mixture of cis (Z) and trans (E) isomers can be isolated when the reaction is performed in acetic acid .
Chemical Reactions Analysis
The chemical reactions involving ureas and their isosteric analogs can lead to various rearrangements and the formation of different isomers. The study of these reactions is crucial for understanding the behavior of these compounds under different conditions. For example, the reaction of 4-chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde with ureas demonstrates the possibility of oxide ion transfer, which is a significant reaction pathway that can influence the final product's structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-disubstituted ureas and their analogs are determined by their molecular structure, which is influenced by the substituents present on the urea molecule. The synthesis process, as well as the conditions under which the reactions are carried out, such as the choice of solvent, can significantly affect these properties. The formation of different isomers, such as cis (Z) and trans (E), can also have implications for the compound's physical and chemical behavior .
Scientific Research Applications
Corrosion Inhibition
Urea derivatives have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. The studies suggest these compounds exhibit strong adsorption on metal surfaces, forming a protective layer that inhibits corrosion. This application is significant in industrial processes where metal preservation is critical (Mistry et al., 2011).
Anticancer Activity
Research into diaryl ureas has highlighted their importance in medicinal chemistry, particularly for their antiproliferative effects against various cancer cell lines. By means of computer-aided design, derivatives have been synthesized and evaluated, showing significant potential as new anticancer agents. These compounds, including specific urea derivatives, have demonstrated potent inhibitory activities, comparable to known treatments, suggesting their role as potential BRAF inhibitors for further research (Feng et al., 2020).
Herbicide Development
Substituted urea compounds have been investigated for their herbicidal properties, specifically their ability to induce chlorosis by inhibiting carotenoid biosynthesis. Structural modifications within these compounds have been studied to enhance their herbicidal efficacy, indicating the role of urea derivatives in agricultural applications to control weed growth (Babczinski et al., 1995).
Microbial Degradation of Herbicides
Studies on the microbial degradation of substituted urea herbicides reveal the environmental fate and degradation pathways of these compounds. Understanding the microbial interactions with these herbicides is crucial for assessing their environmental impact and developing strategies for bioremediation (Murray et al., 1969).
properties
IUPAC Name |
1-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(3,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O5S/c1-26-16-7-5-13(11-17(16)27-2)21-18(23)20-12-4-6-14(19)15(10-12)22-8-3-9-28(22,24)25/h4-7,10-11H,3,8-9H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCMYSHYWTZVAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(3,4-dimethoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

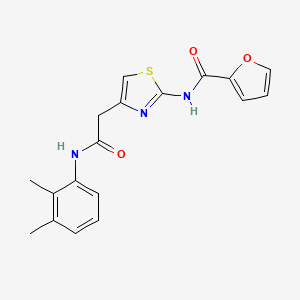
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2510765.png)
![2-(4-chlorophenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2510767.png)
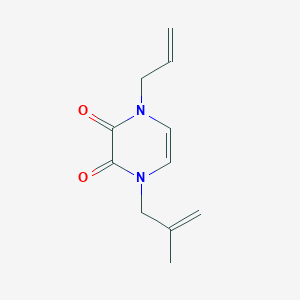
![1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2510771.png)
![4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2510772.png)
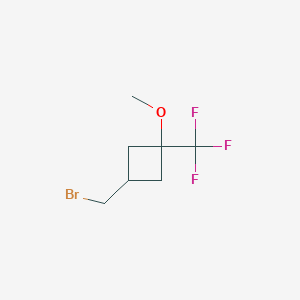
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-(1-cyano-1-methylethyl)acetamide](/img/structure/B2510775.png)
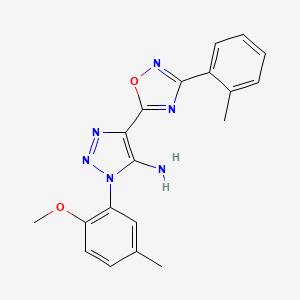
![1-(4-Bromophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2510778.png)
![N-(4-ethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2510779.png)
![4-butoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2510781.png)
